3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the quinoline family.
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with diethyl ethoxymethylenemalonate followed by cyclization can yield quinoline derivatives . Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficiency and environmental sustainability .
Chemical Reactions Analysis
3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert quinoline derivatives to their corresponding dihydroquinolines.
Scientific Research Applications
3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is used in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets. It can inhibit enzymes, bind to DNA, and interfere with cellular signaling pathways. For example, quinoline derivatives are known to inhibit topoisomerases, which are enzymes involved in DNA replication and transcription . This inhibition can lead to the disruption of cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other quinoline derivatives such as:
Quinine: A well-known antimalarial agent.
Cinchonine: Used in the synthesis of other pharmacologically active compounds.
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of ethoxy, ethyl, and methyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-8-ethyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O/c1-4-19-8-15-25-23(16-19)27-24(17-28-25)26(20-9-13-22(14-10-20)31-5-2)29-30(27)21-11-6-18(3)7-12-21/h6-17H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALFJUJWIQFGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=C(C=C5)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.